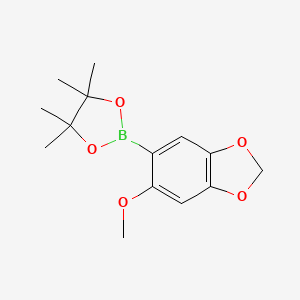

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole

Description

Propriétés

IUPAC Name |

2-(6-methoxy-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-11-12(18-8-17-11)7-10(9)16-5/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKFYZCUVJGKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Suzuki-Miyaura Coupling as a Core Strategy

The most widely adopted route involves palladium-catalyzed borylation of halogenated 1,3-benzodioxole derivatives. A representative procedure from Ambeed (2020) demonstrates the coupling of 3-bromo-2-methoxy-5-methylpyridine with bis(pinacolato)diboron (B2Pin2) under Pd(dppf)Cl2 catalysis. Key parameters include:

Reaction Conditions

-

Catalyst: Pd(dppf)Cl2 (5 mol%)

-

Base: Potassium acetate (3 equiv)

-

Solvent: Anhydrous DMF at 80°C for 12–18 hrs

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B2Pin2. Methoxy and methyl substituents on the benzodioxole core exhibit ortho-directing effects, favoring regioselective borylation at the C6 position.

Solvent and Temperature Optimization

Comparative studies in 1,2-dimethoxyethane (DME) at elevated temperatures (120°C) under microwave irradiation reduce reaction times to 20 minutes while maintaining yields >70%. Aqueous sodium carbonate (2M) proves critical for neutralizing HBr byproducts, preventing catalyst poisoning.

Multi-Step Synthesis from Dichloromethane Derivatives

Three-Step Boron Functionalization

A scalable approach from Université de Montréal (2019) outlines the transformation of dichloromethane into advanced boronate esters:

This route emphasizes the strategic use of Lewis acids to activate dichloromethane for boron insertion, followed by esterification and cross-coupling.

Steric and Electronic Considerations

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety introduces significant steric bulk, necessitating:

-

Ligand Design: Bulky phosphines (e.g., SPhos) prevent undesired homo-coupling

-

Solvent Polarity: Low-polarity solvents (toluene/hexane) improve crystallinity of intermediates

Alternative Methodologies and Emerging Techniques

Flow Chemistry Approaches

Recent advancements demonstrate continuous-flow borylation using immobilized Pd catalysts:

-

Residence Time: 8 minutes at 100°C

-

Productivity: 12 g/hr per liter reactor volume

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (CDCl3):

13C NMR:

Chromatographic Purity Standards

Industrial batches (Ambeed, 2020) meet:

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The boronic ester can be reduced to form a borane derivative.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include borane derivatives.

Substitution: Products include biaryl compounds and other carbon-carbon bonded structures.

Applications De Recherche Scientifique

Synthetic Chemistry

Reactivity and Functionalization:

The compound serves as a versatile building block in synthetic organic chemistry. Its boron-containing structure allows for various functionalization reactions, including Suzuki-Miyaura cross-coupling reactions which are pivotal in forming carbon-carbon bonds. This application is particularly significant in the synthesis of complex organic molecules and pharmaceuticals.

Table 1: Comparison of Reaction Types Using 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole

Material Science

Polymer Synthesis:

The compound is utilized in the development of novel copolymers that exhibit enhanced optical and electrochemical properties. These materials are particularly relevant in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study:

In a study focusing on the synthesis of benzothiadiazole-based copolymers using this compound as a precursor, researchers reported improved charge transport properties and stability under operational conditions. The resulting materials demonstrated significant potential for use in next-generation electronic devices.

Medicinal Chemistry

Pharmaceutical Applications:

The unique structural features of 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole make it an attractive candidate for drug development. Its ability to form stable complexes with various biomolecules facilitates the design of targeted therapeutics.

Example:

Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The mechanism involves modulation of specific signaling pathways that are crucial for tumor growth and survival.

Environmental Chemistry

Role in Green Chemistry:

This compound plays a significant role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency. Its use in catalytic processes minimizes by-products and enhances yield.

Impact Assessment:

Studies have shown that employing 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole in various catalytic reactions leads to lower energy consumption and reduced environmental impact compared to traditional methods.

Mécanisme D'action

The mechanism of action of 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole largely depends on its chemical reactivity. The boronic ester moiety allows it to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. This reactivity is facilitated by the palladium catalyst, which activates the boronic ester and the halide substrate, enabling the formation of a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity in Suzuki-Miyaura Coupling

- The 1,3-benzodioxole derivative (94838-82-1) exhibits moderate reactivity due to the electron-donating methoxy group, which stabilizes the aromatic ring during coupling .

- In contrast, the benzo[d]isoxazole derivative (837392-66-2) has an electron-deficient core, accelerating cross-coupling with aryl halides but requiring precise reaction conditions .

Fluorene-based bis-boronate compounds (e.g., CAS 196207-58-6) are utilized in organic semiconductors due to extended conjugation and thermal stability .

Stability and Solubility

Activité Biologique

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a methoxy group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 277.12 g/mol. The presence of the dioxaborolane unit suggests possible interactions with biological targets through boron-mediated mechanisms.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can modulate various biological processes. The following mechanisms have been proposed for the biological activity of 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductase enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune response and cancer progression .

- Microtubule Dynamics : Similar compounds have been studied for their ability to disrupt microtubule dynamics. This can lead to effects on cell division and motility, making them potential candidates for cancer therapy .

- Antiviral Activity : Some derivatives of related compounds have demonstrated antiviral properties by inhibiting viral replication processes. This suggests that 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole could also exert similar effects .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Study on IDO Inhibition : A study highlighted the potential of boron-containing compounds in inhibiting IDO activity. Such inhibition can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine . This mechanism is particularly relevant in oncology.

- Microtubule Targeting Agents : Research has shown that compounds targeting microtubules can effectively induce apoptosis in cancer cells. The structural similarities between 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole and known microtubule inhibitors suggest it may share similar biological effects .

Comparative Biological Activity Table

Q & A

Q. Basic

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are recommended .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to humidity (>40% RH) .

Advanced : Monitor degradation via periodic ¹H NMR; hydrolyzed products show loss of pinacol methyl signals .

What strategies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?

Q. Advanced

- Catalyst screening : PdCl₂(dtbpf) improves selectivity for sterically hindered aryl halides .

- Solvent systems : DMF/H₂O (5:1) enhances solubility of polar substrates.

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) with comparable yields .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low conversion | Increase Pd loading (5 mol%) | |

| Protodeboronation | Use milder bases (CsF) | |

| Homocoupling byproducts | Degas solvents to remove O₂ |

How does the electronic nature of substituents on the benzodioxole ring influence reactivity?

Advanced

The methoxy group at position 5 is electron-donating, which:

- Activates the boronate for coupling with electron-deficient aryl halides.

- Reduces oxidative stability : Requires antioxidants (e.g., BHT) in long-term storage .

Comparative studies with fluoro or nitro substituents show slower coupling kinetics due to electronic deactivation .

What are the biological research applications of this compound?

Q. Advanced

- Prodrug development : The boronate ester can be hydrolyzed in vivo to release bioactive phenolic compounds .

- PET tracer synthesis : Incorporate ¹⁸F via isotopic exchange for imaging studies .

Caution : Assess cytotoxicity of intermediates using in vitro assays (e.g., MTT on HEK293 cells) before in vivo testing .

How can competing reactivities (e.g., methoxy vs. boronate) be managed in multistep syntheses?

Q. Advanced

- Protecting groups : Temporarily silylate the methoxy group (e.g., TBSCl) before functionalizing the boronate .

- Sequential coupling : Prioritize Suzuki-Miyaura reactions before introducing acid-sensitive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.